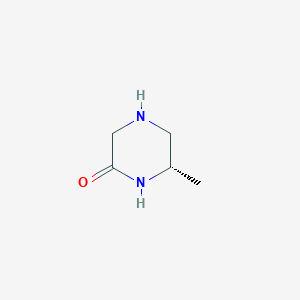
D-Arginine methyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arginine methyl ester hydrochloride: is a derivative of the amino acid arginine. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role in peptide synthesis and as a precursor in the production of other arginine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine methyl ester hydrochloride typically involves the esterification of D-Arginine with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester hydrochloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the reaction of D-Arginine with methanol and an acid catalyst, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Arginine methyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The formation of the methyl ester from D-Arginine.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Methanol and trimethylchlorosilane (TMSCl) at room temperature.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Arginine and methanol.
Substitution Reactions: Depending on the nucleophile, various substituted arginine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Arginine methyl ester hydrochloride is used as an intermediate in the synthesis of peptides and other arginine derivatives. It is also employed in the study of amino acid reactivity and esterification reactions .
Biology: In biological research, this compound is used to study the role of arginine in cellular processes. It is also used in the synthesis of biologically active peptides and proteins .
Medicine: It is also used in the study of nitric oxide synthesis and its effects on vascular function .
Industry: this compound is used in the production of dietary supplements and as a precursor in the synthesis of various arginine derivatives for industrial applications .
Wirkmechanismus
The mechanism of action of D-Arginine methyl ester hydrochloride involves its conversion to D-Arginine in biological systems. D-Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule in the body. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function, neurotransmission, and immune response .
Vergleich Mit ähnlichen Verbindungen
- L-Arginine methyl ester hydrochloride
- L-Arginine ethyl ester hydrochloride
- D-Valine methyl ester hydrochloride
- L-Histidine methyl ester hydrochloride
Comparison: D-Arginine methyl ester hydrochloride is unique due to its specific stereochemistry (D-form) compared to the L-form of arginine derivatives. This stereochemistry can influence its reactivity and biological activity. For example, this compound may have different interactions with enzymes and receptors compared to its L-counterpart .
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVHMRBXIJTLBM-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






